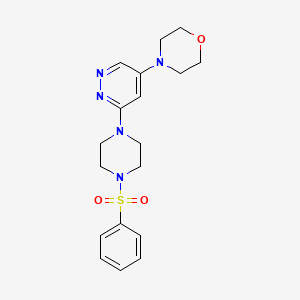
4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of the compound “4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine” are currently unknown. The compound is structurally similar to other piperazine derivatives , which are known to interact with various receptors in the nervous system.
Mode of Action
Piperazine derivatives often act as ligands for various receptors, modulating their activity . The phenylsulfonyl group might enhance the lipophilicity of the compound, potentially affecting its interaction with its targets.
Biochemical Pathways
Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other piperazine derivatives , it might influence neurotransmitter signaling pathways
Pharmacokinetics
Generally, the piperazine moiety can enhance the bioavailability of compounds . The phenylsulfonyl group might affect the compound’s distribution and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other piperazine derivatives , it might have effects on neuronal signaling.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by exposure to light or high temperatures . The compound’s efficacy might also be influenced by the presence of other molecules that compete for the same targets.
生物活性
The compound 4-(6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Piperazine Ring : A cyclic amine that often exhibits significant biological activity.
- Phenylsulfonyl Group : Enhances the compound's solubility and biological interactions.
- Morpholine : A heterocyclic amine that contributes to the compound's pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as kinases involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with various receptors can alter signaling pathways, potentially leading to therapeutic effects in diseases such as cancer and neurological disorders.
Anticancer Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance:
- In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival .
Neuroprotective Effects
Some studies suggest that piperazine derivatives can act as inhibitors of human acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function .
Case Studies
- Inhibition of Kir1 Channel in Mosquitoes :
- Antiviral Activity :
Data Table: Summary of Biological Activities
Research Findings and Future Directions
The ongoing research into this compound continues to reveal its potential as a therapeutic agent. Future studies should focus on:
- Optimizing Structural Modifications : Enhancing potency and selectivity for specific targets.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to support clinical development.
- Broader Therapeutic Applications : Exploring its use beyond oncology and neuroprotection, including infectious diseases.
特性
IUPAC Name |
4-[6-[4-(benzenesulfonyl)piperazin-1-yl]pyridazin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-27(25,17-4-2-1-3-5-17)23-8-6-22(7-9-23)18-14-16(15-19-20-18)21-10-12-26-13-11-21/h1-5,14-15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEBDYARQSDMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














